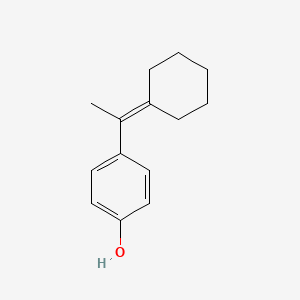
4-(1-Cyclohexylideneethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyclohexylideneethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenol group attached to a cyclohexylideneethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexylideneethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions . Another method includes the use of magnetic nanoparticles as catalysts to facilitate the reaction . The reaction conditions typically involve moderate temperatures and the presence of a base to promote the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the use of high-temperature and high-pressure conditions. For example, the Dow process, which involves the reaction of chlorobenzene with sodium hydroxide, is a well-known method for producing phenols . This process can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclohexylideneethyl)phenol undergoes various chemical reactions, including:
Reduction: The reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and bromo derivatives of this compound.
Scientific Research Applications
4-(1-Cyclohexylideneethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Cyclohexylideneethyl)phenol primarily involves its antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
4-(1-Cyclohexylideneethyl)phenol can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): A simpler phenolic compound with similar antioxidant properties.
4-(2-Hydroxyethyl)phenol (Tyrosol): Another phenolic compound with antioxidant and anti-inflammatory properties.
4-(2-Hydroxyethyl)-1,2-benzenediol (Hydroxytyrosol): Known for its potent antioxidant activity.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other phenolic compounds.
Properties
CAS No. |
919789-92-7 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-(1-cyclohexylideneethyl)phenol |
InChI |
InChI=1S/C14H18O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-10,15H,2-6H2,1H3 |
InChI Key |
YWDDXBBETUKLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
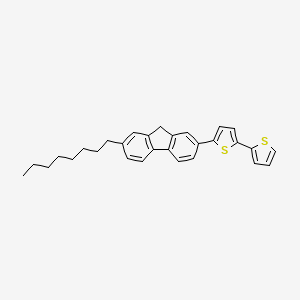
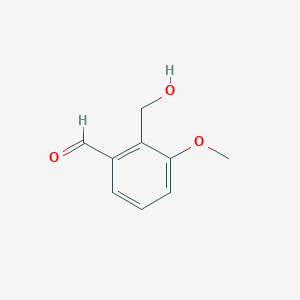
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
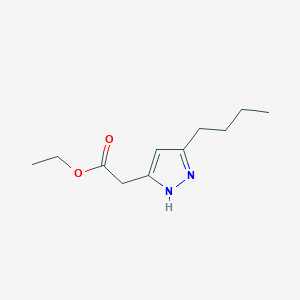
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

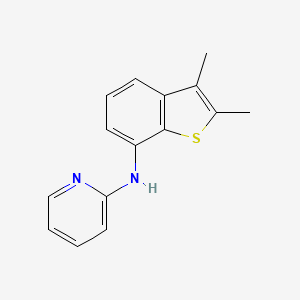
![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

